Cas no 2248385-31-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6524502
- 2248385-31-9
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate
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- Inchi: 1S/C23H18N2O5/c26-21-16-12-6-7-13-17(16)22(27)25(21)30-23(28)18-19(14-8-2-1-3-9-14)24-29-20(18)15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2
- InChI Key: HSYOTLALUZGDEE-UHFFFAOYSA-N
- SMILES: O1C(=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C(C2C=CC=CC=2)=N1)C1CCCC1
Computed Properties
- Exact Mass: 402.12157168g/mol
- Monoisotopic Mass: 402.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 661
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 89.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6524502-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 0.05g |
$1032.0 | 2025-03-13 | |
| Enamine | EN300-6524502-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 0.1g |
$1081.0 | 2025-03-13 | |
| Enamine | EN300-6524502-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 0.25g |
$1131.0 | 2025-03-13 | |
| Enamine | EN300-6524502-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 0.5g |
$1180.0 | 2025-03-13 | |
| Enamine | EN300-6524502-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-13 | |
| Enamine | EN300-6524502-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 2.5g |
$2408.0 | 2025-03-13 | |
| Enamine | EN300-6524502-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 5.0g |
$3562.0 | 2025-03-13 | |
| Enamine | EN300-6524502-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate |
2248385-31-9 | 95.0% | 10.0g |
$5283.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate (CAS No: 2248385-31-9)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate, identified by its CAS number 2248385-31-9, represents a fascinating molecule in the realm of medicinal chemistry. This heterocyclic compound features a complex scaffold that combines an isoindole moiety with an oxazole ring system, both of which are well-documented for their diverse biological activities. The presence of multiple aromatic and heteroaromatic rings suggests potential interactions with biological targets, making it a subject of interest for further exploration in drug discovery.
In recent years, the development of novel therapeutic agents has been heavily influenced by the design of molecules that can modulate biological pathways with high specificity. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate position it as a candidate for such applications. Specifically, the isoindole core has been implicated in various pharmacological activities, including anti-inflammatory and anticancer effects. Meanwhile, the oxazole ring is known for its role in antimicrobial and antiviral therapies. The combination of these motifs in a single molecule could lead to synergistic effects that enhance its therapeutic potential.
One of the most compelling aspects of this compound is its potential to interact with enzymes and receptors involved in critical disease pathways. For instance, studies have shown that isoindole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation. Additionally, oxazole derivatives have been reported to exhibit activity against bacterial enzymes like dihydrofolate reductase (DHFR), which is crucial for bacterial proliferation. The presence of both these functional groups in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclopentyl-3-phenyl-1,2-oxazole-4-carboxylate suggests that it may possess dual inhibitory properties.
The synthesis of this compound involves multiple steps that highlight the ingenuity of modern organic chemistry. The formation of the isoindole core typically requires a cyclization reaction between an indole derivative and an appropriate electrophile. Subsequent functionalization at the 5-position with a cyclopentyl group introduces steric hindrance that can modulate binding interactions. The introduction of the phenyl group at the 3-position further enhances the molecule's complexity and potential for biological activity. Finally, the carboxylation at the 4-position of the oxazole ring provides a site for further derivatization or interaction with biological targets.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yll 5-cyclopentyl -3 phenyl -1 , 2 - oxazole -4 -carboxy late (CAS No: 2248385 -31 -9) with remarkable accuracy. Molecular docking studies have been particularly useful in identifying potential binding sites on target proteins. For example, simulations have suggested that this compound may bind to COX enzymes with high affinity due to its isoindole moiety. Similarly, interactions with DHFR have been predicted based on the oxazole ring system. These predictions provide valuable insights into how the compound might function at a molecular level.
The pharmacokinetic properties of this compound are also under investigation to ensure its suitability for therapeutic use. Factors such as solubility, stability, and metabolic clearance are critical determinants of a drug's efficacy and safety. Preliminary studies suggest that modifications to the cyclopentyl and phenyl groups could improve solubility while maintaining biological activity. Additionally, exploring different synthetic routes may lead to more efficient production methods that reduce costs and environmental impact.
In conclusion,1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - iso indol - 2 - yl 5 - cyclopent yl - 3 - phen yl - 1 , 2 - ox azole -4-carboxy late (CAS No:2248385 -31 -9) represents a promising candidate for further development as a therapeutic agent . Its unique structural features , combined with its predicted biological activities , make it an exciting subject for future research . As our understanding of molecular interactions continues to grow , compounds like this one will play an increasingly important role in addressing complex diseases .
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